5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound known for its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step reaction process. The initial step may include the preparation of intermediate compounds, followed by reactions such as sulfonylation, methoxylation, and boronation. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and utilizing efficient purification techniques. Automation and continuous processing methods may be employed to enhance productivity and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidative products.
Reduction: It can also undergo reduction reactions, where the functional groups are reduced to form simpler compounds.
Substitution: The compound is reactive in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Conditions vary depending on the substituent groups, but common reagents include nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to specific biological effects. Its structural features allow it to bind selectively to target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the phenylsulfonyl and boronate groups.
1-Phenylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Similar but without the methoxy group.
Uniqueness
The uniqueness of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine lies in its combined functional groups, which provide a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)11-14(26-5)12-22-18)29(24,25)15-9-7-6-8-10-15/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMANEPDBEPMSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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